1-(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(Difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that features multiple functional groups, including difluoromethyl, ethylsulfanyl, triazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients.
Industrial Production Methods
Industrial production methods for this compound may involve the use of transition-metal-free approaches, readily available reagents, and mild conditions to ensure high yields and purity. For instance, a one-pot difluoromethylthiolation of alkyl electrophiles with thiourea and diethyl bromodifluoromethylphosphonate has been described . This method provides a practical way for the synthesis of difluoromethyl thioethers, which can be further functionalized to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea, diethyl bromodifluoromethylphosphonate, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions can lead to the formation of difluoromethyl-substituted heterocycles, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1-(Difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Biology: Its biological activity makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl groups play a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-3-methylimidazolium triflate: This compound also contains a difluoromethyl group and is used in similar applications.
3-(Difluoromethyl)benzaldehyde: Another compound with a difluoromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-(Difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10F4N6OS |
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Molecular Weight |
338.29 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H10F4N6OS/c1-2-22-10-16-15-7(6(11)12)20(10)18-8(21)5-3-4-19(17-5)9(13)14/h3-4,6,9H,2H2,1H3,(H,18,21) |
InChI Key |
ARVKWRAPPISKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1NC(=O)C2=NN(C=C2)C(F)F)C(F)F |
Origin of Product |
United States |
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